molecular formula C14H21N3O2 B5501045 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide

Cat. No. B5501045
M. Wt: 263.34 g/mol
InChI Key: QPVQKUASZLSVHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex piperidine derivatives, akin to our compound of interest, often involves multi-step reactions. For instance, an improved synthesis approach for piperidinyl propionate, a structurally related compound, was achieved through a series of reactions starting from 4-hydroxypiperidine. This method highlights the intricate steps required to introduce specific functional groups onto the piperidine backbone, which is crucial for the synthesis of our target molecule (Snyder et al., 1998).

Molecular Structure Analysis

Molecular and crystal structure analyses of piperidine derivatives reveal the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. For example, studies on hydroxy derivatives of hydropyridine show these compounds possess considerable conformational flexibility and can form an extended network of hydrogen bonds, influencing their crystal packing and physical properties (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The reactivity of piperidine derivatives towards various chemical reactions underscores their versatile chemical properties. For instance, the selective hydrogenation of pyridinium salts to piperidin-3-ones demonstrates the potential for functional group transformations, which could be applicable to modifying the "2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide" structure (Huang et al., 2015).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The presence of hydroxyl groups and the ability to form hydrogen bonds can affect the compound's solubility in various solvents, as well as its crystalline form and stability.

Chemical Properties Analysis

Chemically, piperidine derivatives exhibit a range of activities, including potential antibacterial properties as seen in propanamide compounds containing piperidine and oxadiazole functionalities. These activities suggest that "2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide" may also possess interesting chemical properties worth exploring (Sattar et al., 2020).

Scientific Research Applications

Neuroprotective Applications

Research by Chenard et al. (1995) on a structurally related compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, revealed its potential as a neuroprotective agent. This compound was found to be a potent and selective N-methyl-D-aspartate (NMDA) antagonist, offering protection to cultured hippocampal neurons from glutamate toxicity. The compound's selectivity and potency make it promising for neuroprotective applications, suggesting that similar compounds, including 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide, could have potential in this area Chenard et al., 1995.

Synthesis and Structural Analysis

Kumata et al. (2015) developed a PET tracer, 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate, for imaging fatty acid amide hydrolase in the brain. This highlights the importance of piperidine derivatives in the development of imaging agents for neurological studies Kumata et al., 2015.

Takahata and colleagues (1999) illustrated the synthesis of stereoisomers of 2-(2,3-Dihydroxypropyl)piperidine, showcasing advanced synthetic methodologies for creating complex piperidine structures. This work underlines the synthetic versatility and potential chemical modifications applicable to compounds like 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide Takahata et al., 1999.

Biological Activity and Applications

Research by Xiao et al. (2014) on metabolites from the endophytic Botryosphaeria dothidea, including α-pyridone and ceramide derivatives, highlights the biological activity of compounds with pyridinyl and piperidinyl moieties. These compounds exhibited antimicrobial, antioxidant, and cytotoxic activities, suggesting that structurally related compounds, including 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide, could also display similar biological properties Xiao et al., 2014.

properties

IUPAC Name

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-10-3-4-12(16-9-10)14(19)5-7-17(8-6-14)11(2)13(15)18/h3-4,9,11,19H,5-8H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVQKUASZLSVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C(C)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide

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